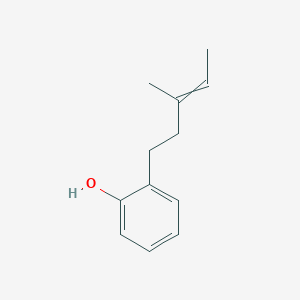

2-(3-Methylpent-3-en-1-yl)phenol

Description

Properties

CAS No. |

125214-14-4 |

|---|---|

Molecular Formula |

C12H16O |

Molecular Weight |

176.25 g/mol |

IUPAC Name |

2-(3-methylpent-3-enyl)phenol |

InChI |

InChI=1S/C12H16O/c1-3-10(2)8-9-11-6-4-5-7-12(11)13/h3-7,13H,8-9H2,1-2H3 |

InChI Key |

AZGJXOYHKIHDRX-UHFFFAOYSA-N |

Canonical SMILES |

CC=C(C)CCC1=CC=CC=C1O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Isomers and Analogous Phenolic Derivatives

a) (E/Z)-3-Methoxy-5-methyl-2-(3-methylpent-3-en-1-yl)phenol ()

- Structure: Differs by the presence of a methoxy (-OCH₃) group at the 3-position and a methyl group at the 5-position of the phenol ring.

- Key Differences: Polarity: The methoxy group increases polarity compared to the parent compound, reducing LogP (predicted ~3.2 vs. ~3.8 for 2-(3-methylpent-3-en-1-yl)phenol) . Hydrogen Bonding: The phenolic -OH in this compound enables stronger hydrogen bonding than the methoxy derivative, influencing solubility and crystal packing .

b) 3-(2-Methylpent-4-en-2-yl)phenol ()

- Structure: Features a pent-4-enyl chain with a methyl branch at the 2-position, attached to the phenol ring at the meta position.

- Physicochemical Properties:

- LogP = 3.25 (experimental), PSA = 20.23 Ų .

- Comparable hydrophobicity to this compound, but reduced hydrogen-bonding capacity due to meta -OH positioning.

c) 3-(1-Hydroxypent-2-en-3-yl)phenol ()

- Structure : Contains an additional hydroxyl group on the pentenyl chain.

- Key Differences: Reactivity: The diol structure enables chelation or complexation with metal ions, a property absent in this compound. Purity and Stability: Reported purity ≥95%, with applications in pharmaceutical and material science research due to its dual hydroxyl groups .

Hydrogen Bonding and Crystal Packing ()

Hydrogen-bonding patterns critically influence the solid-state properties of phenolic compounds:

- This compound: Expected to form intramolecular O–H···π or intermolecular O–H···O bonds, similar to related compounds like 2-{5-[2-(4-nitrophenoxy)phenyl]-1-phenyl-1H-pyrazol-3-yl}phenol, which exhibits planar arrangements due to O–H···N hydrogen bonds .

- Methoxy Derivatives : Reduced hydrogen-bonding capacity leads to less predictable crystal packing, as seen in analogs with methoxy groups .

Physicochemical and Spectral Data Comparison

| Compound | Molecular Weight (g/mol) | LogP (Exp./Pred.) | PSA (Ų) | Melting Point (°C) | Key Functional Groups |

|---|---|---|---|---|---|

| This compound | ~178.2 (pred.) | ~3.8 | ~20.2 | N/A | Phenolic -OH, alkenyl |

| (E/Z)-3-Methoxy-5-methyl analog | ~208.3 | ~3.2 | ~29.1 | N/A | Methoxy, methyl, alkenyl |

| 3-(2-Methylpent-4-en-2-yl)phenol | 178.2 | 3.25 (exp.) | 20.23 | N/A | Phenolic -OH, branched alkene |

| 3-(1-Hydroxypent-2-en-3-yl)phenol | 178.2 | ~2.9 | ~40.5 | N/A | Diol, alkenyl |

Q & A

Q. What synthetic routes are most effective for producing 2-(3-Methylpent-3-en-1-yl)phenol with high regioselectivity, and how can reaction conditions be optimized?

- Methodological Answer : A Friedel-Crafts alkylation strategy is often employed, utilizing phenol derivatives and 3-methylpent-3-en-1-yl halides. Reaction optimization should focus on:

- Catalyst selection : Lewis acids (e.g., AlCl₃) improve electrophilic substitution efficiency.

- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance reaction rates.

- Temperature control : Maintain 60–80°C to minimize side reactions like isomerization of the pentenyl group.

Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity. Yield improvements (>75%) are achievable by quenching intermediates with aqueous NaHCO₃ to prevent over-alkylation .

Q. Which spectroscopic and crystallographic techniques are critical for unambiguous structural confirmation of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H NMR confirms regiochemistry via coupling patterns (e.g., vinyl protons at δ 5.2–5.4 ppm, aromatic protons at δ 6.7–7.1 ppm). ¹³C NMR identifies quaternary carbons in the pentenyl chain.

- X-ray Crystallography : Single-crystal analysis using SHELXL (via SHELX suite) resolves stereochemical ambiguities. Refinement parameters (R-factor < 0.05) ensure accuracy, with hydrogen bonding networks (e.g., phenolic -OH interactions) mapped for stability insights .

Advanced Research Questions

Q. How can researchers reconcile discrepancies between experimental logP values and computational predictions for this compound?

- Methodological Answer : Experimental logP (3.25) often diverges from QSPR models due to solvent effects or intramolecular hydrogen bonding. To resolve discrepancies:

- Experimental Validation : Use shake-flask method (octanol/water partitioning) with HPLC quantification.

- Computational Adjustments : Apply correction factors in software like COSMOtherm to account for solvation effects.

| Property | Experimental Value | Predicted Value (QSPR) |

|---|---|---|

| logP | 3.25 | 3.45–3.60 |

| PSA | 20.23 Ų | 19.80 Ų |

| Discrepancies in PSA (polar surface area) may arise from dynamic conformational changes in the pentenyl chain . |

Q. What advanced computational methods are recommended for modeling the electronic properties and reactivity of this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Optimize geometry at B3LYP/6-311+G(d,p) level to calculate frontier molecular orbitals (HOMO-LUMO gap ≈ 5.2 eV).

- Molecular Dynamics (MD) : Simulate solvent interactions (e.g., water, ethanol) to predict aggregation behavior.

- Reactivity Studies : Use Fukui indices to identify nucleophilic sites (e.g., phenolic -OH, vinyl groups) for derivatization potential .

Q. What experimental designs are suitable for investigating the surface adsorption dynamics of this compound in controlled environments?

- Methodological Answer :

- Microscopy Techniques : Atomic force microscopy (AFM) quantifies adsorption on silica or polymer surfaces under varying humidity.

- Spectroscopic Analysis : In situ FTIR monitors hydrogen bonding between phenolic -OH and surface hydroxyl groups.

- Kinetic Studies : Langmuir isotherm models fit adsorption data to determine binding constants (K ≈ 10³–10⁴ M⁻¹) .

Q. How should researchers address contradictions between NMR data and X-ray crystallography results in structural studies of this compound?

- Methodological Answer :

- Dynamic Effects : NMR may average conformations (e.g., pentenyl chain rotation), while X-ray captures static snapshots. Use variable-temperature NMR to detect dynamic processes.

- Data Cross-Validation : Compare NOESY/ROESY correlations with crystallographic packing to identify dominant conformers.

- Refinement Protocols : Apply TWINABS in SHELXL to handle potential twinning in crystals, ensuring accurate bond-length/angle measurements .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.